4-methoxy-N-[3-methoxy-4-(1H-tetrazol-1-yl)phenyl]benzenesulfonamide
CAS No.:
Cat. No.: VC16350537
Molecular Formula: C15H15N5O4S
Molecular Weight: 361.4 g/mol
* For research use only. Not for human or veterinary use.
![4-methoxy-N-[3-methoxy-4-(1H-tetrazol-1-yl)phenyl]benzenesulfonamide -](/images/structure/VC16350537.png)
Specification
Molecular Formula | C15H15N5O4S |
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Molecular Weight | 361.4 g/mol |
IUPAC Name | 4-methoxy-N-[3-methoxy-4-(tetrazol-1-yl)phenyl]benzenesulfonamide |
Standard InChI | InChI=1S/C15H15N5O4S/c1-23-12-4-6-13(7-5-12)25(21,22)17-11-3-8-14(15(9-11)24-2)20-10-16-18-19-20/h3-10,17H,1-2H3 |
Standard InChI Key | YTERHIWVIMCLDF-UHFFFAOYSA-N |
Canonical SMILES | COC1=CC=C(C=C1)S(=O)(=O)NC2=CC(=C(C=C2)N3C=NN=N3)OC |
Introduction
4-Methoxy-N-[3-methoxy-4-(1H-tetrazol-1-yl)phenyl]benzenesulfonamide is a complex organic compound that has garnered significant attention in the field of medicinal chemistry due to its unique structural features and potential biological activities. This compound includes a methoxy group, a tetrazole ring, and a sulfonamide functional group, which contribute to its diverse interactions within biological systems.
Synthesis and Characterization
The synthesis of 4-methoxy-N-[3-methoxy-4-(1H-tetrazol-1-yl)phenyl]benzenesulfonamide typically involves multiple organic reactions. These reactions are often performed under specific conditions, such as refluxing in organic solvents like ethanol or dimethylformamide, and may require purification methods like recrystallization or chromatography to isolate the desired product in high purity.
Synthesis Steps
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Initial Formation of Tetrazole Ring: This step involves the formation of the tetrazole ring, which is crucial for the compound's biological activity.
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Introduction of Sulfonamide Group: The sulfonamide group is introduced through reactions involving sulfonyl chlorides.
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Final Coupling Reactions: The final step involves coupling the tetrazole-substituted phenyl ring with the benzenesulfonamide moiety.
Characterization Techniques
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Nuclear Magnetic Resonance (NMR) Spectroscopy: Used to determine the compound's structure and purity.
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Infrared (IR) Spectroscopy: Helps identify functional groups present in the compound.
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Melting Point Determination: Provides information on the compound's physical properties.
Biological Activities and Potential Applications
4-Methoxy-N-[3-methoxy-4-(1H-tetrazol-1-yl)phenyl]benzenesulfonamide exhibits potential biological activities, including antibacterial, antifungal, and anticancer properties. These activities are attributed to its ability to bind to specific biological targets, such as enzymes involved in various biochemical pathways.
Mechanism of Action
Molecular docking studies have indicated that this compound can effectively bind to enzymes involved in disease-related pathways, suggesting therapeutic potential against diseases like cancer and bacterial infections.
Potential Applications
Application Area | Description |
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Antibacterial Agents | Potential to inhibit bacterial growth by targeting enzymes essential for bacterial metabolism. |
Antifungal Agents | May exhibit activity against fungal pathogens by disrupting critical cellular processes. |
Anticancer Agents | Shows promise in targeting cancer cells by interacting with enzymes involved in cell proliferation pathways. |
Chemical Reactions and Derivatives
This compound can undergo various chemical reactions, including oxidation and reduction, using reagents like potassium permanganate and sodium borohydride. The specific conditions (temperature, solvent) are tailored to ensure high yields and selectivity.
Common Reactions
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Oxidation Reactions: Utilize oxidizing agents to modify the compound's structure.
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Reduction Reactions: Employ reducing agents to alter functional groups.
Derivatives and Their Significance
Derivatives of 4-methoxy-N-[3-methoxy-4-(1H-tetrazol-1-yl)phenyl]benzenesulfonamide can exhibit distinct biological activities based on the modifications made to the parent compound. These derivatives are crucial for understanding structure-activity relationships and optimizing therapeutic potential.
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